molecular formula C14H12N8OS B2502352 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903631-21-9

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2502352
CAS No.: 1903631-21-9
M. Wt: 340.37
InChI Key: XMBJTFDEPLTZHC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₅N₇OS
Molecular Weight: 389.4 g/mol
CAS Registry Number: 2034527-06-3
Structural Features:

  • Core: A fused [1,2,4]triazolo[4,3-b]pyridazine scaffold.
  • Substituents:
    • A thiophen-2-yl group at the 6-position of the pyridazine ring.
    • A 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety linked via a methylene bridge to the triazolo-pyridazine core.
  • Key Functional Groups: Triazole (hydrogen-bond acceptor/donor), thiophene (π-π interactions), and carboxamide (polar interactions).

Properties

IUPAC Name

1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8OS/c1-21-8-10(16-20-21)14(23)15-7-13-18-17-12-5-4-9(19-22(12)13)11-3-2-6-24-11/h2-6,8H,7H2,1H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBJTFDEPLTZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of heterocyclic structures that contribute to its diverse biological activities. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N6O2SC_{14}H_{14}N_6O_2S with a molecular weight of approximately 342.37 g/mol. Its structure includes multiple rings: a triazole moiety, a pyridazine framework, and a thiophene ring which enhances its reactivity and biological interactions.

Structural Features

FeatureDescription
Triazole RingContributes to biological activity against various pathogens
Pyridazine CoreEnhances interaction with biological targets
Thiophene GroupProvides additional electronic properties

Antiparasitic Activity

Research indicates that this compound exhibits antiparasitic properties, particularly against Cryptosporidium species. In vitro studies have shown an effective concentration (EC50) of 2.1 μM against C. parvum, demonstrating its potential as an antiparasitic agent. Additionally, it has shown efficacy in various in vivo models including mouse and calf infection models .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It interacts with specific cellular pathways that inhibit cell proliferation. Studies have reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate potency .

The precise mechanism of action for this compound involves modulation of enzyme activity and gene expression related to disease pathways. It is hypothesized that the compound may inhibit specific enzymes involved in cell cycle regulation and signal transduction pathways critical for tumor growth and parasite survival .

Study 1: Antiparasitic Efficacy

A study focused on the efficacy of the compound against Cryptosporidium infections demonstrated its ability to reduce parasite load in infected mice significantly. The study utilized both acute and chronic infection models to assess the therapeutic potential .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for cytotoxicity against various cancer cell lines. Notably, one derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity that warrants further exploration for clinical applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of heterocyclic structures, including:

  • Indazole moiety
  • Triazolo-pyridazine core
  • Thiophene ring

Its molecular formula is C14H14N6O2SC_{14}H_{14}N_{6}O_{2}S with a molecular weight of approximately 342.37 g/mol. The structural complexity allows for diverse interactions with biological targets.

Chemistry

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide serves as:

  • A building block for synthesizing more complex molecules.
  • A ligand in coordination chemistry.

Biology

The compound is investigated for its potential as a bioactive molecule with:

  • Antimicrobial properties : Exhibiting activity against various bacterial strains.
  • Antifungal properties : Demonstrating effectiveness against fungal infections.
  • Anticancer properties : Targeting specific enzymes or receptors involved in cancer pathways.

Medicine

Research has focused on its therapeutic effects:

  • Potential to inhibit enzymes related to disease pathways.
  • Investigated for use in drug formulations targeting specific diseases.

Industry

In industrial applications, the compound is utilized in:

  • Development of new materials with specific properties such as polymers or catalysts.

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound effectively inhibited cell growth by inducing apoptosis through caspase activation pathways.

Antimicrobial Studies

Another study tested the compound's antimicrobial efficacy against several pathogens. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics.

Comparison with Similar Compounds

Structural Analogues from the Evidence

Table 1: Key Molecular and Structural Comparisons
Compound Name / CAS Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound (2034527-06-3) C₁₉H₁₅N₇OS 389.4 Triazolo[4,3-b]pyridazine Thiophen-2-yl, triazole-4-carboxamide
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine Ethyl-methyl-pyrazole, phenyl
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (1219913-66-2) C₁₉H₁₆N₆O₂S 392.4 Pyridazinone Thiophen-2-yl, triazole-4-carboxamide, phenyl
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C₉H₁₁N₅O₂ 221.2 Oxazole Methyl-pyrazole

Structural and Functional Analysis

Core Heterocycle Differences
  • Pyrazolo[3,4-b]pyridine (1005612-70-3) : The pyrazole-pyridine core offers distinct electronic properties, likely altering solubility and metabolic stability compared to the target compound.
  • Pyridazinone (1219913-66-2) : The ketone group in the pyridazinone core introduces polarity, which may influence pharmacokinetics (e.g., absorption and clearance).
Substituent Effects
  • Thiophene vs.
  • Carboxamide Linkers : All three carboxamide-containing compounds share hydrogen-bonding capacity, but the methylene bridge in the target compound increases conformational flexibility versus the direct linkage in 1219913-66-2 .
Molecular Weight and Drug-Likeness
  • In contrast, 1005612-70-3 (374.4 g/mol) and the oxazole derivative (221.2 g/mol) align better with traditional drug-like properties .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Answer: Synthesis requires multi-step protocols with strict control of reaction parameters. Key steps include:

  • Temperature control : Maintaining 50–80°C during coupling reactions to minimize side products .
  • Catalyst selection : Using copper(I) catalysts for triazole formation via click chemistry .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to isolate the final product (≥95% purity) .
  • Intermediate characterization : Confirm each intermediate with 1^1H/13^{13}C NMR and HRMS to avoid structural deviations .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer: A combination of methods is critical:

  • NMR spectroscopy : Assign peaks for thiophene (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and pyridazine protons (δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 439.1) and isotopic patterns .
  • IR spectroscopy : Validate carbonyl stretches (1650–1700 cm1^{-1}) and heterocyclic C-N vibrations (1500–1550 cm1^{-1}) .
  • X-ray crystallography : Resolve regiochemistry of the triazolo-pyridazine core if single crystals are obtainable .

Q. How can researchers design experiments to investigate this compound’s interaction with biological targets like enzymes?

  • Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like 14α-demethylase (PDB: 3LD6) .
  • Enzyme inhibition assays : Measure IC50_{50} values in cytochrome P450 or kinase inhibition assays with positive controls (e.g., ketoconazole for CYP51) .
  • Cellular uptake studies : Employ fluorescent analogs or radiolabeling (e.g., 14^{14}C) to track intracellular accumulation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across assay conditions?

  • Answer:

  • Orthogonal assays : Compare results from fluorescence polarization, SPR, and cell-based viability assays to rule out false positives .
  • Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may skew dose-response curves .

Q. What advanced computational methods can predict the compound’s reactivity and stability under various conditions?

  • Answer:

  • Reaction path search : Apply density functional theory (DFT) to model hydrolysis pathways of the carboxamide group .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
  • QSAR modeling : Corporate substituent effects (e.g., thiophene vs. phenyl) on logP and solubility .

Q. How can regioselectivity in reactions involving the triazolo-pyridazine core be systematically studied?

  • Answer:

  • Isotopic labeling : Use 15^{15}N-labeled intermediates to track nitrogen migration during ring formation .
  • Kinetic profiling : Monitor reaction progress via in situ NMR to identify rate-determining steps .
  • Protecting group strategies : Introduce tert-butoxycarbonyl (Boc) groups to direct functionalization at specific positions .

Q. In SAR studies, how can modifications to the triazole-carboxamide group enhance target specificity?

  • Answer:

  • Bioisosteric replacement : Substitute the methyl group with trifluoromethyl to improve metabolic stability .
  • Scaffold hopping : Replace the pyridazine ring with pyrimidine to evaluate selectivity shifts .
  • Pharmacophore mapping : Use docking scores to prioritize substituents (e.g., thiophene vs. furan) that optimize H-bonding with active sites .

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